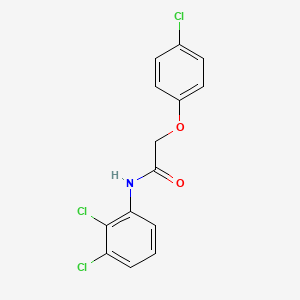
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide is a chemical compound with a complex structure that includes chlorinated phenyl and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,3-dichloroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an amide bond between the acetamide group and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.
Reduction: Reduction reactions can modify the chlorinated groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-1-(2-chlorophenoxy)benzene
- 2,4,5-trichlorophenyl-4-nitrophenyl ether
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide has unique structural features that confer distinct chemical and biological properties. Its specific arrangement of chlorinated phenyl and phenoxy groups makes it a valuable compound for various research applications.
Propriétés
| 331713-06-5 | |
Formule moléculaire |
C14H10Cl3NO2 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-4-6-10(7-5-9)20-8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19) |
Clé InChI |
MAKYWCRTGQUCMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
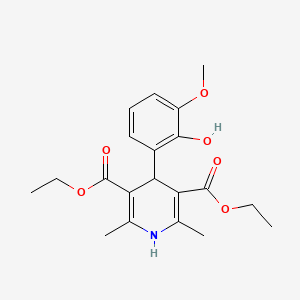

![Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12047308.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)
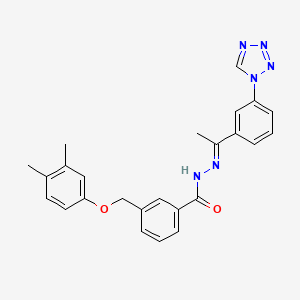
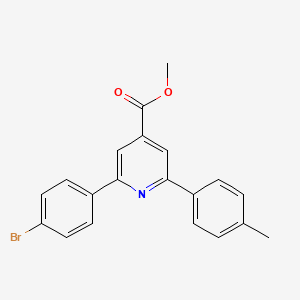
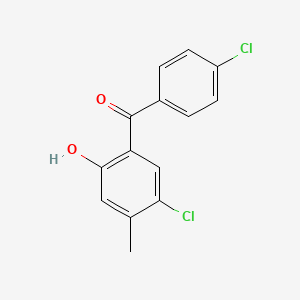
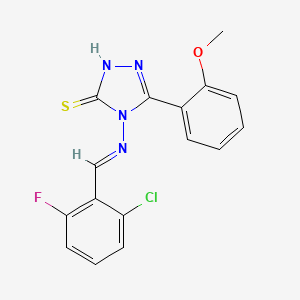

![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)


